2-Bromo-3,6-dichlorotoluene

Organic Synthesis Isomer Identification Structure-Activity Relationship

2-Bromo-3,6-dichlorotoluene (CAS 1806851-19-3; IUPAC: 2-bromo-1,4-dichloro-3-methylbenzene) is a trihalogenated toluene derivative with the molecular formula C₇H₅BrCl₂ and a molecular weight of 239.92 g/mol. It belongs to the class of mixed bromo-chloro aromatic building blocks used as intermediates in pharmaceutical and agrochemical synthesis.

Molecular Formula C7H5BrCl2
Molecular Weight 239.92 g/mol
CAS No. 1806851-19-3
Cat. No. B1406460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,6-dichlorotoluene
CAS1806851-19-3
Molecular FormulaC7H5BrCl2
Molecular Weight239.92 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Br)Cl)Cl
InChIInChI=1S/C7H5BrCl2/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3
InChIKeyXEBUYSOYJSYQNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3,6-dichlorotoluene (CAS 1806851-19-3) Procurement & Differentiation Baseline


2-Bromo-3,6-dichlorotoluene (CAS 1806851-19-3; IUPAC: 2-bromo-1,4-dichloro-3-methylbenzene) is a trihalogenated toluene derivative with the molecular formula C₇H₅BrCl₂ and a molecular weight of 239.92 g/mol [1]. It belongs to the class of mixed bromo-chloro aromatic building blocks used as intermediates in pharmaceutical and agrochemical synthesis . Its defining structural feature is the asymmetric 2,3,6-substitution pattern, which places a bromine atom ortho to the methyl group flanked by chlorine atoms at the 3- and 6-positions [1]. This non-symmetric halogen arrangement creates a regiochemical profile that is not reproducible by any common symmetrical dichlorotoluene isomer (e.g., 2,4-, 2,5-, 2,6-, or 3,5-dichlorotoluene) [2].

Why 2-Bromo-3,6-dichlorotoluene Cannot Be Replaced by Common Dichlorotoluene Isomers


Generic substitution fails because the six constitutional isomers of dichlorotoluene (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorotoluene) each present a distinct spatial arrangement of chlorine atoms that dictates their downstream reactivity, physical properties, and suitability for specific synthetic routes [1]. The addition of a bromine atom at the 2-position in 2-bromo-3,6-dichlorotoluene introduces a carbon–bromine bond that is fundamentally more labile toward oxidative addition than carbon–chlorine bonds, enabling chemoselective cross-coupling at the brominated position while the chlorine substituents remain intact for subsequent orthogonal functionalization [2]. No symmetrical dichlorotoluene isomer can replicate this built-in reaction hierarchy because they lack the requisite C–Br bond [1]. Consequently, selecting a generic dichlorotoluene in place of 2-bromo-3,6-dichlorotoluene either forecloses the desired chemoselective coupling sequence or requires additional synthetic steps to introduce and then remove protecting groups, increasing step count, cost, and impurity burden [2].

Quantitative Differentiation Evidence for 2-Bromo-3,6-dichlorotoluene vs. Closest Analogs


Regiochemical Isomer Identity: 2,3,6-Pattern vs. Alternative Bromo-Dichlorotoluene Substitution Patterns

The SMILES string CC1=C(C=CC(=C1Br)Cl)Cl uniquely encodes the 2-bromo-3,6-dichloro arrangement of 1806851-19-3, which is structurally distinct from the closest regioisomer 3-bromo-2,4-dichlorotoluene (CAS 206559-41-3; SMILES: CC1=C(C(=C(C=C1)Cl)Br)Cl) [1]. These two compounds share the same molecular formula (C₇H₅BrCl₂) and molecular weight (239.92 g/mol) but differ in halogen placement: in 1806851-19-3 the bromine is at position 2 with chlorines at positions 3 and 6, whereas in 206559-41-3 the bromine is at position 3 with chlorines at positions 2 and 4 [1]. This positional difference means the two isomers produce different regioisomeric products in any subsequent cross-coupling or substitution reaction and are therefore not interchangeable in a synthetic sequence that requires a specific connectivity [2].

Organic Synthesis Isomer Identification Structure-Activity Relationship

Mixed-Halogen Composition: C–Br vs. C–Cl Bond Lability for Chemoselective Cross-Coupling vs. 2,4-Dichlorotoluene

In palladium-catalyzed cross-coupling reactions, aryl bromides undergo oxidative addition approximately 10- to 100-fold faster than aryl chlorides under standard conditions [1]. 2-Bromo-3,6-dichlorotoluene presents one C–Br bond and two C–Cl bonds, enabling a predictable first coupling at the brominated C-2 position while the C-3 and C-6 chlorines remain available for subsequent orthogonal couplings after the initial reaction [1][2]. In contrast, 2,4-dichlorotoluene (CAS 95-73-8; purity ≥98% GC; MW 161.03) possesses only C–Cl bonds, requiring harsher conditions or specialized ligand systems to achieve mono-selective coupling, and even then site-selectivity between the two chlorine positions is typically lower than bromide-vs-chloride discrimination [1].

Cross-Coupling Chemoselectivity Medicinal Chemistry

Physical Property Differentiation: Liquid vs. Low-Melting Solid for Formulation and Handling vs. 3,5-Dichlorotoluene

2-Bromo-3,6-dichlorotoluene is described by suppliers as a liquid at ambient temperature (20 °C) . In contrast, the structurally related 3,5-dichlorotoluene (CAS 25186-47-4; MW 161.03) is a low-melting solid with a melting point of approximately 26 °C, requiring controlled-temperature storage and handling to prevent solidification . For continuous-flow chemistry, automated liquid dispensing, and large-scale process chemistry applications, a liquid physical form eliminates the need for pre-heating, molten transfer, or solvent pre-dissolution, reducing operational complexity and equipment requirements [1].

Physical Chemistry Process Chemistry Formulation Science

Pharmaceutical Impurity Marker Potential: Orthogonal Detection vs. Non-Halogenated or Symmetrical Impurities

Halogenated aromatic compounds with mixed halogen (Br + Cl) substitution patterns produce characteristic mass spectral isotope clusters that are highly distinctive in LC-MS and GC-MS impurity profiling [1]. 2-Bromo-3,6-dichlorotoluene (C₇H₅BrCl₂) has a monoisotopic mass of 237.895 Da and an [M]⁺ isotope pattern reflecting the natural abundances of ⁷⁹Br/⁸¹Br (≈1:1) and ³⁵Cl/³⁷Cl (≈3:1) [2]. This complex multi-halogen isotope signature enables unambiguous identification at trace levels, even in the presence of co-eluting non-halogenated impurities or symmetrical dichlorotoluene isomers (C₇H₆Cl₂, MW 161.03) that lack the distinctive bromine isotope doublet [2][3].

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Product Specification and Delivery Form Advantage: ISO-Certified NLT 98% Purity with Full Quality Assurance vs. Generic Dichlorotoluene Grades

MolCore supplies 2-bromo-3,6-dichlorotoluene at NLT 98% purity under an ISO-certified quality system, making it suitable for pharmaceutical R&D and quality control applications . AKSci offers the compound at a minimum purity specification of 95% with full batch-level quality assurance documentation . In comparison, many generic dichlorotoluene isomers are supplied at 97–99% purity for industrial-grade applications (dyes, solvents) with variable impurity profiles that may include other dichlorotoluene isomers, monochlorotoluene, or trichlorotoluene contaminants . For pharmaceutical intermediate procurement, the availability of batch-specific certificates of analysis (CoA) and ISO-compliant quality systems reduces the risk of cross-isomer contamination and facilitates regulatory documentation .

Quality Assurance Pharmaceutical Intermediate Procurement ISO Certification

Best-Fit Procurement Scenarios for 2-Bromo-3,6-dichlorotoluene (CAS 1806851-19-3)


Sequential Orthogonal Cross-Coupling in Medicinal Chemistry Library Synthesis

Medicinal chemistry programs requiring iterative C–C bond formation at distinct positions on a trisubstituted aromatic scaffold benefit from the built-in C–Br / C–Cl reactivity hierarchy of 2-bromo-3,6-dichlorotoluene [1]. The bromine at C-2 can be selectively coupled first under mild Suzuki or Negishi conditions, leaving the C-3 and C-6 chlorines intact for subsequent diversification. This convergent strategy reduces the number of linear synthetic steps compared to starting from a dichlorotoluene isomer that requires protection or directing-group chemistry to achieve comparable site-selectivity [1][2].

Agrochemical Intermediate with Differentiated Halogen Substitution Pattern

In agrochemical discovery, the 2,3,6-trihalogen substitution pattern of this compound maps onto structural motifs found in certain herbicidal and fungicidal aryl frameworks [2][3]. Unlike symmetrical dichlorotoluene isomers (e.g., 2,4-, 2,5-, or 2,6-dichlorotoluene), which produce symmetrical or near-symmetrical intermediates, 2-bromo-3,6-dichlorotoluene introduces asymmetry that can enhance target-site binding or alter physicochemical properties (e.g., logP) of the final active ingredient [2].

Pharmaceutical Impurity Reference Standard or Intermediate with Traceable Multi-Halogen Signature

The compound's distinctive multi-halogen mass spectral fingerprint (Br + Cl₂ isotope pattern) makes it valuable as a pharmaceutical impurity marker or reference standard [4]. When used as a synthetic intermediate in API manufacturing, any residual carry-through can be unambiguously detected and quantified at trace levels using LC-MS or GC-MS, simplifying analytical method development and regulatory compliance documentation [4][5].

Automated Synthesis and Flow Chemistry Platforms Requiring Liquid Reagents

The liquid physical state of 2-bromo-3,6-dichlorotoluene at ambient temperature (20 °C) facilitates its use in automated liquid-handling systems and continuous-flow reactors [6]. Unlike low-melting solid analogs (e.g., 3,5-dichlorotoluene, mp ~26 °C), no pre-heating or solvent dissolution is required for accurate dispensing, reducing solvent waste and simplifying reactor setup in high-throughput experimentation environments [6].

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